molecular formula C14H18FNO3 B1389257 (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid CAS No. 1104053-47-5

(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid

Cat. No.: B1389257
CAS No.: 1104053-47-5
M. Wt: 267.3 g/mol
InChI Key: HZEIQWICKYUVLD-LBPRGKRZSA-N
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Description

(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid is a chiral compound with significant applications in medicinal chemistry. It is characterized by the presence of a fluorophenyl group, an acetamido group, and a methylpentanoic acid moiety. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-bromo-4-methylpentanoic acid.

    Formation of the Amide Bond: The 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then coupled with 2-bromo-4-methylpentanoic acid under basic conditions to form the desired amide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route described above, with optimizations for yield and purity.

    Automated Processes: Utilizing automated reactors and purification systems to ensure consistent quality and efficiency.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of 2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Conversion to (2S)-2-[2-(4-fluorophenyl)amino]-4-methylpentanoic acid.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • (2S)-2-[2-(4-chlorophenyl)acetamido]-4-methylpentanoic acid
  • (2S)-2-[2-(4-bromophenyl)acetamido]-4-methylpentanoic acid
  • (2S)-2-[2-(4-methylphenyl)acetamido]-4-methylpentanoic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their chlorinated, brominated, or methylated analogs.
  • Biological Activity: The fluorine atom can enhance the compound’s ability to penetrate biological membranes and increase its metabolic stability.

Properties

IUPAC Name

(2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)7-12(14(18)19)16-13(17)8-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEIQWICKYUVLD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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